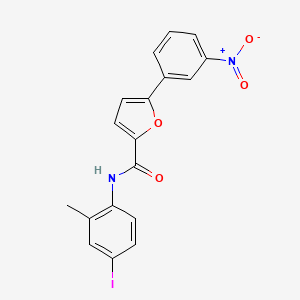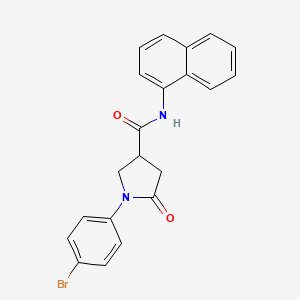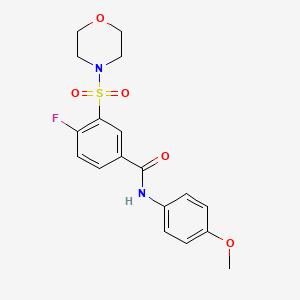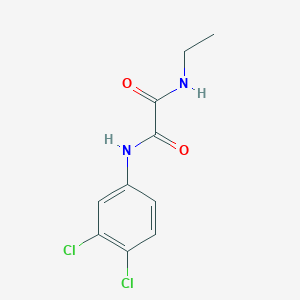
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as INFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. INFA belongs to the class of furan-based compounds and is known to exhibit potent pharmacological properties. In
作用机制
The mechanism of action of INFA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. INFA has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, INFA has been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
INFA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the regulation of cellular pathways. Additionally, INFA has been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. INFA has also been found to modulate the expression of various genes involved in the regulation of cellular processes.
实验室实验的优点和局限性
INFA has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and analysis. Additionally, INFA has been extensively studied, and its pharmacological properties are well characterized. However, INFA also has some limitations for lab experiments. It is a relatively complex compound, which may make it difficult to synthesize in large quantities. Additionally, the mechanism of action of INFA is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on INFA. One potential direction is to investigate its potential as an anti-cancer agent. INFA has been shown to inhibit the growth of various cancer cells, and further studies could explore its efficacy in different cancer types. Another potential direction is to investigate its potential as an anti-inflammatory agent. INFA has been shown to inhibit the production of pro-inflammatory cytokines, and further studies could explore its efficacy in different inflammatory conditions. Additionally, further studies could investigate the mechanism of action of INFA and identify potential targets for its pharmacological effects.
合成方法
The synthesis of INFA involves the reaction between 4-iodo-2-methylaniline and 3-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the furan ring. The final product is then purified using column chromatography to obtain pure INFA. The purity of the synthesized INFA can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
INFA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. INFA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, INFA has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
属性
IUPAC Name |
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O4/c1-11-9-13(19)5-6-15(11)20-18(22)17-8-7-16(25-17)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWIRBUNIZNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)

![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)
![methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)
![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)